molecular formula C21H30O5 B058102 Reichstein's substance U CAS No. 566-38-1

Reichstein's substance U

Cat. No. B058102
CAS RN: 566-38-1
M. Wt: 362.5 g/mol
InChI Key: XBIDABJJGYNJTK-VDUMFTQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Reichstein's substance U, also known as cortisone, is a naturally occurring hormone in the human body that plays a significant role in regulating the immune system and reducing inflammation. This substance was first synthesized in 1935 by Tadeusz Reichstein and his colleagues, and its discovery led to the development of a new class of drugs known as corticosteroids. In

Mechanism Of Action

Reichstein's substance U works by binding to specific receptors in the body, known as glucocorticoid receptors. This binding triggers a series of cellular processes that ultimately lead to the suppression of the immune system and the reduction of inflammation. The substance also has other effects on the body, including the regulation of glucose metabolism and the maintenance of blood pressure.

Biochemical And Physiological Effects

Reichstein's substance U has several biochemical and physiological effects on the body. It can reduce inflammation, suppress the immune system, regulate glucose metabolism, and maintain blood pressure. It also has anti-allergic and anti-tumor effects.

Advantages And Limitations For Lab Experiments

Reichstein's substance U has several advantages for lab experiments. It is a well-studied molecule with a known mechanism of action, making it a useful tool for studying the immune system and inflammation. It is also readily available and relatively inexpensive.
However, there are also limitations to its use in lab experiments. Reichstein's substance U can have non-specific effects on cells, making it difficult to interpret the results of experiments. It can also be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Reichstein's substance U. One area of research is the development of new drugs that target specific glucocorticoid receptors, which could lead to more effective treatments for diseases such as autoimmune disorders and cancer. Another area of research is the exploration of the substance's anti-inflammatory and anti-tumor effects, which could lead to the development of new therapies for these conditions.
Conclusion
Reichstein's substance U is a naturally occurring hormone that plays a critical role in regulating the immune system and reducing inflammation. Its discovery in 1935 led to the development of a new class of drugs known as corticosteroids, which have been used to treat a wide range of diseases. Reichstein's substance U has several advantages for lab experiments, but there are also limitations to its use. Future research will focus on developing new drugs and exploring the substance's anti-inflammatory and anti-tumor effects.

Synthesis Methods

Reichstein's substance U can be synthesized from cholesterol, a steroid molecule found in animal cells. The synthesis involves several steps, including oxidation, isomerization, and reduction, to produce the final product. The process is complex and requires a high level of expertise in organic chemistry.

Scientific Research Applications

Reichstein's substance U has been widely used in scientific research to study the immune system, inflammation, and other physiological processes. It is also used to develop new drugs for the treatment of various diseases, including autoimmune disorders, allergies, and cancer.

properties

CAS RN

566-38-1

Product Name

Reichstein's substance U

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1

InChI Key

XBIDABJJGYNJTK-VDUMFTQRSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C

SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C

synonyms

17,20 beta,21-trihydroxypregn-4-ene-3,11-dione
20-dihydrocortisone
4-pregnene-17 alpha,20 beta,21-triol-3,11-dione
4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20R)-isomer
4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20S)-isomer
4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, 4-(14)C-labeled, (20R)-isomer
4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, hydrogen sulfate, (20R)-isomer
Reichstein's substance U

Origin of Product

United States

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